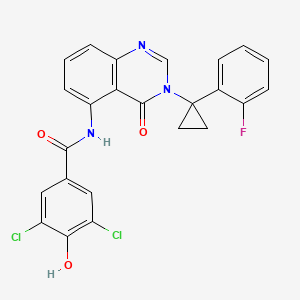

Hsd17B13-IN-75

Description

HSD17B13-IN-75 (Compound 21) is a potent inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), an enzyme implicated in lipid metabolism and inflammatory pathways. It demonstrates exceptional inhibitory activity against estradiol, with an IC50 value ≤ 0.1 μM . Its mechanism involves modulating HSD17B13 activity, thereby reducing hepatic lipid accumulation and inflammation .

Properties

Molecular Formula |

C24H16Cl2FN3O3 |

|---|---|

Molecular Weight |

484.3 g/mol |

IUPAC Name |

3,5-dichloro-N-[3-[1-(2-fluorophenyl)cyclopropyl]-4-oxoquinazolin-5-yl]-4-hydroxybenzamide |

InChI |

InChI=1S/C24H16Cl2FN3O3/c25-15-10-13(11-16(26)21(15)31)22(32)29-19-7-3-6-18-20(19)23(33)30(12-28-18)24(8-9-24)14-4-1-2-5-17(14)27/h1-7,10-12,31H,8-9H2,(H,29,32) |

InChI Key |

ORMWHZIHJJKVPV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=CC=CC=C2F)N3C=NC4=C(C3=O)C(=CC=C4)NC(=O)C5=CC(=C(C(=C5)Cl)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Hsd17B13-IN-75 involves several steps, including the use of specific reagents and conditions to achieve the desired chemical structure. One method involves dissolving the compound in dimethyl sulfoxide (DMSO), followed by the addition of polyethylene glycol 300 (PEG300) and Tween 80. The mixture is then clarified and diluted with distilled water .

Industrial Production Methods: Industrial production methods for Hsd17B13-IN-75 are not extensively documented. the synthesis typically involves standard organic chemistry techniques, including purification and characterization steps to ensure the compound’s purity and efficacy.

Chemical Reactions Analysis

Types of Reactions: Hsd17B13-IN-75 undergoes various chemical reactions, including oxidation and reduction. These reactions are facilitated by the enzyme HSD17B13, which acts as an oxidoreductase, interconverting ketones and secondary alcohols at different positions of steroidal substrates .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of Hsd17B13-IN-75 include DMSO, PEG300, and Tween 80. The reactions typically occur under controlled conditions to ensure the stability and activity of the compound .

Major Products: The major products formed from the reactions involving Hsd17B13-IN-75 are primarily related to its interaction with lipid droplets and the subsequent modulation of lipid metabolism in the liver .

Scientific Research Applications

Hsd17B13-IN-75 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the enzymatic activity of HSD17B13 and its role in lipid metabolism. In biology and medicine, Hsd17B13-IN-75 is being investigated for its potential therapeutic effects in treating NAFLD and NASH. The compound’s ability to modulate lipid droplet formation and degradation makes it a promising candidate for developing new treatments for liver diseases .

Mechanism of Action

Hsd17B13-IN-75 exerts its effects by inhibiting the enzyme HSD17B13. This enzyme is involved in the biogenesis and metabolism of lipid droplets in the liver. By inhibiting HSD17B13, Hsd17B13-IN-75 reduces the formation of lipid droplets, thereby mitigating the progression of NAFLD and NASH. The compound’s mechanism of action involves the modulation of pathways related to lipid metabolism and inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the efficacy and uniqueness of HSD17B13-IN-75, we compare it with structurally and functionally related compounds. The analysis focuses on molecular properties, inhibitory activity, and therapeutic applications.

Table 1: Structural and Functional Comparison of HSD17B13-IN-75 and Analogues

Key Findings

The addition of a methyl group in 6-bromo-4-methylbenzo[b]thiophene-2-carboxylic acid increases molecular weight (271.19 vs. 257.10), which may reduce solubility but enhance metabolic stability .

Functional Insights :

- Unlike its structural analogues, HSD17B13-IN-75 is explicitly designed to inhibit HSD17B13, a key enzyme in hepatic lipid metabolism. Structural analogues such as 4-bromobenzoic acid (CAS 1761-61-1) lack documented activity against HSD17B13 but are utilized in solubility and crystallography studies .

Physicochemical Properties :

- Bromine substitution in HSD17B13-IN-75 likely enhances binding affinity to HSD17B13’s hydrophobic active site, a feature absent in unsubstituted benzo[b]thiophene derivatives .

- The higher molecular weight of HSD17B13-IN-75 compared to benzo[b]thiophene-2-carboxylic acid (178.21 vs. ~257–271) may influence its pharmacokinetic profile, including tissue distribution and half-life .

Research and Development Considerations

- Characterization Standards : As per guidelines, HSD17B13-IN-75 and its analogues require rigorous characterization via NMR, mass spectrometry, and elemental analysis to confirm purity and identity .

- Therapeutic Specificity : While structural analogues may share physicochemical traits, HSD17B13-IN-75’s unique efficacy in NAFLD/NASH models highlights the importance of target-specific optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.